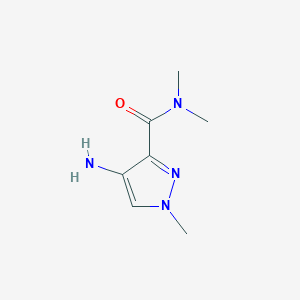

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N,1-trimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKQDJDZLFRDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with methylating agents to introduce the N,N,1-trimethyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

Reduction: Sodium borohydride (NaBH4), ethanol (C2H5OH)

Substitution: Halogenating agents, alkylating agents, solvents like DMF and dichloromethane (CH2Cl2)

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives

Reduction: Formation of reduced amines and alcohols

Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemical Properties and Structure

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide features a pyrazole core with amino and carboxamide functional groups. The molecular formula is with a molecular weight of 168.20 g/mol. Its structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.

Medicinal Chemistry

The compound is primarily investigated for its potential as an enzyme inhibitor and receptor modulator . It has been noted for its activity against several biological targets:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating significant antiproliferative effects .

- Anti-inflammatory Effects : Research indicates that it can inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells, suggesting its potential in treating inflammatory conditions.

Biochemical Applications

In biochemical studies, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to interact with specific molecular targets allows it to modulate various biochemical pathways effectively.

Industrial Applications

The compound's unique chemical properties make it suitable for applications in agrochemicals and pharmaceuticals. It has been utilized in the synthesis of other compounds with potential therapeutic effects, including anticonvulsants and anti-HIV agents .

Anticancer Activity Evaluation

A study evaluated various derivatives of this compound using MTT assays on tumor cell lines. Compounds were tested against normal fibroblasts to assess toxicity levels. Results showed that some derivatives exhibited significant inhibition rates against cancer cells while maintaining low toxicity towards healthy cells .

Synthesis and Characterization

Research into the synthesis methods revealed both conventional and modern techniques. Microwave-assisted synthesis has been highlighted for its efficiency in producing this compound with high yields and reduced reaction times .

Mechanism of Action

The mechanism of action of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cellular signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrazole Carboxamides

Key Observations:

N,N-Dimethylcarboxamide vs. N-phenylcarboxamide (): The dimethyl group reduces steric hindrance compared to bulky aryl substituents, possibly favoring synthetic accessibility but limiting π-π interactions critical for biological target binding .

Thermal Stability :

- Compounds with aromatic substituents (e.g., 4a and 4b) exhibit higher melting points (247°C and 178°C, respectively) due to enhanced intermolecular interactions, whereas alkylated analogs (e.g., the target compound) lack such data, suggesting lower crystallinity .

Commercial and Research Status

- The discontinuation of this compound () contrasts with the availability of analogs like 4-chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide (), suggesting market preference for halogenated or more stable derivatives in drug discovery .

Biological Activity

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (commonly referred to as 4-Amino-TPCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of 4-Amino-TPCA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

4-Amino-TPCA exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and inflammation:

- Inhibition of Flt3 and CDKs : Similar compounds have demonstrated the ability to inhibit fms-like tyrosine kinase 3 (Flt3) and cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and altered cell cycle progression. This suggests that 4-Amino-TPCA may share similar inhibitory properties.

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves disrupting critical cellular processes necessary for tumor growth .

Biological Activity Overview

Research indicates that 4-Amino-TPCA exhibits several noteworthy biological activities:

- Anticancer Properties : Studies have reported IC50 values in the low micromolar range for 4-Amino-TPCA against multiple cancer cell lines, suggesting potent anticancer activity. For instance, it has been observed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory diseases. This effect was confirmed through in vivo studies where 4-Amino-TPCA reduced microglial activation and astrocyte proliferation in models of neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of 4-Amino-TPCA can be influenced by its structural features. Key aspects include:

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group at Position 4 | Enhances binding affinity to target enzymes |

| Trimethyl Substituents | Improves solubility and bioavailability |

| Carboxamide Group | Contributes to overall stability and interaction with biological targets |

Research has shown that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the effectiveness of 4-Amino-TPCA in various therapeutic contexts:

- Cancer Cell Line Study : A study evaluated the compound against HeLa and other tumor cell lines, revealing significant cytotoxicity with IC50 values ranging from 73 to 84 µM. The study also explored the binding interactions using molecular docking simulations, confirming favorable interactions with key residues involved in tubulin binding .

- Neuroinflammation Model : In an animal model of neuroinflammation induced by lipopolysaccharides (LPS), 4-Amino-TPCA exhibited a marked reduction in TNF-alpha release, highlighting its potential for treating neurodegenerative diseases associated with inflammation .

- Enzyme Inhibition : Investigations into enzyme inhibition showed that 4-Amino-TPCA effectively inhibited specific kinases involved in cancer metabolism, reinforcing its role as a promising candidate for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, and what reagents are critical for its preparation?

- The compound can be synthesized via multi-step protocols involving condensation, protection/deprotection, and functional group modifications. For pyrazole carboxamides, a common approach is the cyclization of hydrazine derivatives with β-ketoesters or β-diketones, followed by methylation and amidation. Key reagents include dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and alkyl halides for N-methylation . Purification often involves recrystallization or column chromatography, with yields dependent on reaction temperature and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Distinct signals for the N,N-dimethyl group (δ ~3.0 ppm, singlet) and the pyrazole ring protons (δ ~6.5–7.5 ppm, split due to coupling) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for the carboxamide (C=O at ~1650–1680 cm⁻¹) and amino groups (N-H at ~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, while fragmentation patterns help identify structural analogs .

Q. How does the compound’s solubility and stability influence experimental design in pharmacological studies?

- The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility necessitate formulation with co-solvents (e.g., cyclodextrins) for in vitro assays. Stability studies in buffer solutions (pH 6.8–7.4) reveal degradation under prolonged light exposure, requiring storage in amber vials at –20°C .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Contradictions in splitting patterns or chemical shifts may arise from tautomerism (e.g., pyrazole ring proton exchange) or impurities. Advanced techniques include:

- Variable Temperature NMR : To suppress tautomeric interconversion and clarify splitting .

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-proton and carbon-proton correlations .

- X-ray Crystallography : To resolve positional isomerism or confirm substituent orientation .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions compared to batch methods .

- Catalytic Methylation : Use of dimethyl sulfate or methyl iodide with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves N-methylation efficiency .

- DoE (Design of Experiments) : Statistical optimization of temperature, solvent polarity, and reagent ratios to maximize yield .

Q. What molecular docking or dynamics approaches are suitable for studying this compound’s interaction with biological targets?

- Glide/SP Docking (Schrödinger Suite) : To predict binding affinities with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the carboxamide’s hydrogen-bonding potential .

- MD Simulations (AMBER/GROMACS) : To assess conformational stability of the pyrazole ring in binding pockets over 100-ns trajectories .

- Free Energy Perturbation (FEP) : For evaluating substituent effects on binding thermodynamics .

Q. How can degradation products of this compound be identified under accelerated stability conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-MS/MS analysis. Major degradation pathways include:

- Hydrolysis of the carboxamide to carboxylic acid (observed via [M+H–15]⁺ fragments) .

- Oxidative N-demethylation (detected via HRMS isotopic patterns) .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 inhibition risks .

- pkCSM : Estimates toxicity endpoints (e.g., hepatotoxicity) based on molecular descriptors .

Q. How do substituent variations on the pyrazole ring impact biological activity?

- SAR Studies : Systematic substitution at the 1-, 3-, and 4-positions reveals that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.